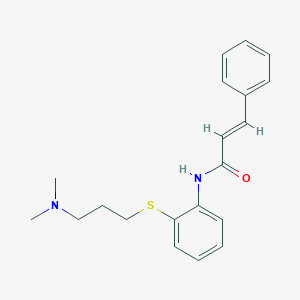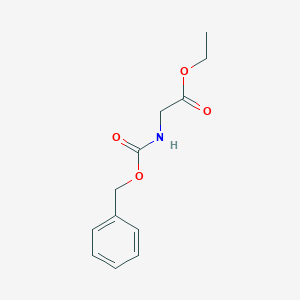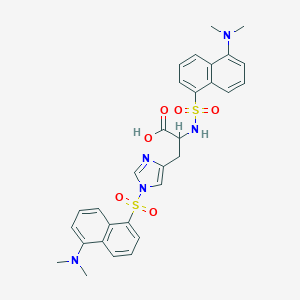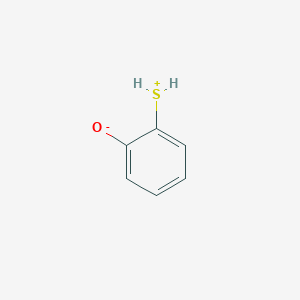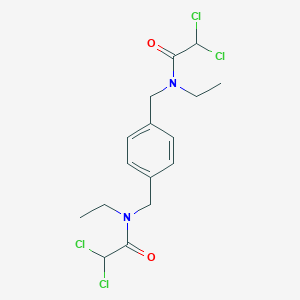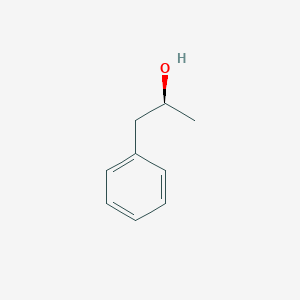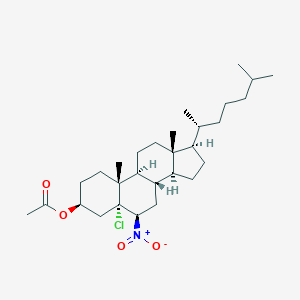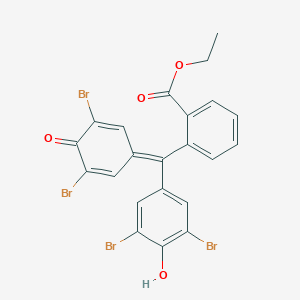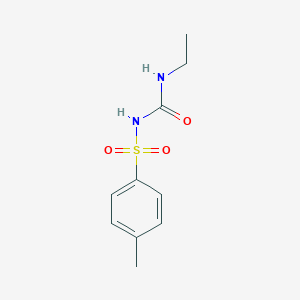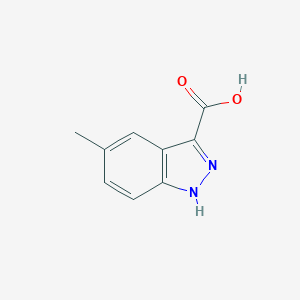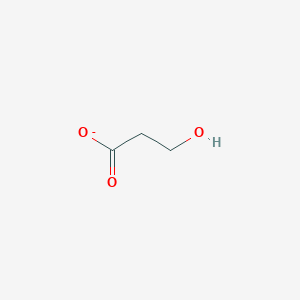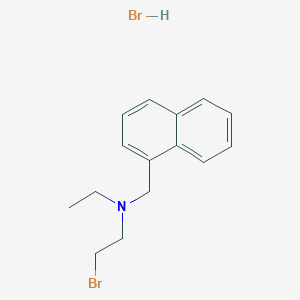
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide, also known as BroNEN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of naphthalenemethylamines, which are known for their ability to interact with various receptors in the brain and body. In
Aplicaciones Científicas De Investigación
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been studied extensively for its potential applications in scientific research. It has been shown to interact with various receptors in the brain and body, including the dopamine transporter, sigma-1 receptor, and serotonin transporter. This makes N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is complex and not fully understood. It is believed to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and physiology.
Efectos Bioquímicos Y Fisiológicos
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. It has also been shown to decrease anxiety-like behavior in rats, suggesting an anxiolytic effect. Additionally, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic properties, which may be related to its interaction with the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to administer to animals. It also has a relatively long half-life, which allows for longer experimental durations. However, there are also limitations to its use. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a potent dopamine transporter inhibitor, which can lead to potential side effects such as hyperactivity and addiction. Additionally, its effects on other receptors such as the sigma-1 receptor are not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide. One area of interest is its potential therapeutic applications. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic and anxiolytic properties, which may make it a valuable tool for the treatment of various disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors in the brain and body. Finally, the development of new analogs of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a valuable tool for scientific research due to its ability to interact with various receptors in the brain and body. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. However, its use in lab experiments must be carefully considered due to its potential side effects and limitations. Future research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to new therapeutic applications and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide involves the reaction of N-ethyl-1-naphthalenemethylamine with hydrobromic acid and 2-bromoethanol. The resulting product is a white crystalline solid that is highly soluble in water. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
1214-27-3 |
|---|---|
Nombre del producto |
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide |
Fórmula molecular |
C15H19Br2N |
Peso molecular |
373.13 g/mol |
Nombre IUPAC |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H18BrN.BrH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H |
Clave InChI |
XDNYSWDLKGCROT-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21.Br |
SMILES canónico |
CC[NH+](CCBr)CC1=CC=CC2=CC=CC=C21.[Br-] |
Números CAS relacionados |
1946-26-5 (Parent) |
Sinónimos |
SY 28 SY 28, hydrobromide SY-28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
